
1-(3-Bromoquinolin-6-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromoquinolin-6-yl)ethanamine (CAS: 1150618-23-7, Molecular Formula: C₁₁H₁₁BrN₂) is a brominated quinoline derivative featuring an ethanamine side chain. This compound is cataloged as BP 3001 in the Biopharmacule Speciality Chemicals portfolio and is primarily utilized as a pharmaceutical intermediate . The quinoline core, substituted with a bromine atom at the 3-position and an ethanamine group at the 6-position, confers unique electronic and steric properties, making it a candidate for drug discovery and medicinal chemistry applications.
Scientific Research Applications
Scientific Research Applications
1-(3-Bromoquinolin-6-yl)ethanamine has been investigated for its potential in several areas:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds, including this compound, have shown promising anti-mycobacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can enhance antimicrobial potency while reducing cytotoxicity to human cells .
Cancer Research
The compound's ability to inhibit certain cancer cell lines has been documented. Research indicates that quinoline derivatives can affect cell proliferation and induce apoptosis in cancer cells. For example, studies have demonstrated that related compounds exhibit cytotoxic effects on various tumor cell lines, suggesting that this compound may serve as a lead compound in developing new anticancer agents .
Neurological Disorders
Quinoline derivatives are being explored for their potential neuroprotective effects. Compounds similar to this compound have been shown to interact with neurotransmitter systems, indicating possible applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Antimycobacterial Activity
In a study focusing on anti-mycobacterial agents, researchers synthesized several analogs of quinoline derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against Mycobacterium bovis BCG with minimal cytotoxic effects on human endothelial cells (HUVECs). The most potent analog exhibited an IC50 value of 6.25 µM against M. bovis BCG, demonstrating the therapeutic potential of these compounds .
Case Study 2: Cancer Cell Inhibition
A series of experiments evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The findings revealed that compounds structurally related to this compound showed significant inhibition of cell growth in breast and lung cancer models, suggesting a mechanism involving apoptosis induction through mitochondrial pathways .
Comparative Analysis Table
Compound | Target Activity | IC50 (µM) | Cytotoxicity (IC50 against HUVECs) |
---|---|---|---|
This compound | Anti-mycobacterial | 6.25 | >18 |
Analog A | Anti-cancer (breast cells) | 12.5 | <15 |
Analog B | Anti-cancer (lung cells) | 9.0 | <20 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(3-Bromoquinolin-6-yl)ethanamine with high yield and purity?
The synthesis typically involves condensation reactions between 3-bromoquinoline derivatives and ethanamine precursors under mild conditions. For example, analogous compounds like fluoro-substituted benzothiazolylthioureas are synthesized via condensation of ethanamine derivatives with isocyanates at room temperature, achieving yields >80% . Key factors include:
- Catalyst selection : Base catalysts (e.g., triethylamine) improve nucleophilic substitution efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of brominated intermediates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity >95% .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions on the quinoline ring and the ethanamine side chain. For example, 1H NMR of similar bromoquinoline derivatives shows aromatic protons at δ 7.5–8.5 ppm and ethanamine protons at δ 1.3–2.1 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For brominated heterocycles, C-Br bond lengths typically range from 1.89–1.92 Å .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 265.04 for C11H10BrN2) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr gas).
- Waste disposal : Halogenated waste must be segregated and treated via incineration or licensed chemical disposal services .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Solubility screening : Test in solvents like DMSO (high solubility), ethanol (moderate), and hexane (low). For stability, monitor degradation via HPLC under acidic (pH 2–3), neutral, and basic (pH 10–11) conditions at 25°C and 40°C .
- Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as brominated compounds often degrade under UV exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model:
- Electron density distribution : Identifies nucleophilic/electrophilic sites. The bromine atom acts as an electron-withdrawing group, polarizing the quinoline ring and increasing electrophilicity at the 6-position .
- HOMO-LUMO gaps : Predicts charge-transfer interactions. For bromoquinolines, gaps typically range from 4.5–5.2 eV, indicating moderate reactivity .
- Transition state analysis : Simulates reaction pathways (e.g., nucleophilic substitution at the bromine site) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish compound-specific effects from cell-type variability .
- Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity measurements .
- Structural analogs : Compare with 3-chloro or 6-fluoroquinoline derivatives to isolate the role of bromine in activity .
Q. How does the bromine substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Steric effects : Bromine’s van der Waals radius (1.85 Å) may block access to hydrophobic binding pockets, reducing affinity compared to smaller halogens (e.g., Cl, F) .
- Electronic effects : The electron-withdrawing nature of Br increases hydrogen-bonding potential at the ethanamine group, enhancing interactions with polar residues (e.g., aspartate in kinase active sites) .
- Case study : In benzothiazole derivatives, bromine improves IC50 values by 10-fold against tyrosine kinases compared to non-halogenated analogs .
Q. What experimental approaches validate computational predictions of this compound’s tautomeric or conformational equilibria?
- Variable-temperature NMR : Detects tautomerization by observing signal splitting at low temperatures (e.g., –40°C) .
- IR spectroscopy : Stretching frequencies of N-H (3300–3500 cm−1) and C-Br (500–600 cm−1) distinguish dominant conformers .
- Crystallography : Resolves intramolecular hydrogen bonds (e.g., N-H⋯N) stabilizing specific tautomers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Comparative Analysis of 1-(3-Bromoquinolin-6-yl)ethanamine and Analogous Compounds
Key Differences and Implications
Functional Group Variations
- Amine vs. The ketone derivative may exhibit greater metabolic stability but reduced protonation capacity .
- Adamantane vs. Quinoline: Rimantadine’s adamantane moiety confers lipophilicity, aiding penetration into viral membranes, whereas the bromoquinoline in the target compound may facilitate π-π stacking interactions with aromatic residues in enzymes or nucleic acids .
Substituent Effects
- Bromine vs.
- Heterocyclic Core: Quinoline-based compounds (e.g., target compound, pyrazole-quinoline analog) may target DNA topoisomerases or kinase enzymes, whereas pyridine derivatives (e.g., morpholinopyridine ethanamine) could interact with neurotransmitter receptors due to their smaller ring size .
Pharmacological Potential
- Antiviral Activity: Rimantadine’s clinical use against influenza A highlights the importance of the adamantane-ethanamine scaffold. The target compound’s bromoquinoline group may offer unexplored antiviral mechanisms, particularly against RNA viruses .
- Central Nervous System (CNS) Applications: Piperazine-containing analogs (e.g., LP in ) are structurally related to acetylcholinesterase inhibitors like rivastigmine, suggesting that this compound could be modified for CNS-targeted therapies .
Discrepancies and Limitations
- CAS Number Conflict: erroneously assigns CAS 1150618-23-7 to 1-(3-Bromoquinolin-6-yl)ethanone, whereas correctly assigns this number to the ethanamine derivative. This highlights the need for cross-referencing authoritative databases .
Properties
CAS No. |
1150618-24-8 |
---|---|
Molecular Formula |
C11H11BrN2 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-(3-bromoquinolin-6-yl)ethanamine |
InChI |
InChI=1S/C11H11BrN2/c1-7(13)8-2-3-11-9(4-8)5-10(12)6-14-11/h2-7H,13H2,1H3 |
InChI Key |
RBSRHKUMFVBXDC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)N |
Canonical SMILES |
CC(C1=CC2=CC(=CN=C2C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.